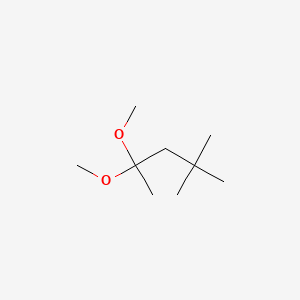![molecular formula C13H18N2 B6175966 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine CAS No. 2416268-30-7](/img/no-structure.png)
4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine, also known as 4,4-DMAT, is a novel molecule that has recently been synthesized in the laboratory. It is a member of the azatricyclo family of compounds and is a potential therapeutic agent for the treatment of a variety of medical conditions.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine is not yet fully understood. However, it is believed that the molecule works by binding to certain receptors in the body and modulating the activity of certain enzymes. It is also believed that the molecule may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it is believed that 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine are still being studied. However, it has been found to inhibit the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, reduce the proliferation of cancer cells, reduce the damage caused by oxidative stress, and reduce the risk of neuronal death. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, potentially leading to an increased efficacy of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine in lab experiments include its low cost, its ease of synthesis, and its potential to act as a therapeutic agent. Additionally, it is a relatively new molecule, meaning that there is still much to be explored in terms of its biochemical and physiological effects. However, there are some limitations to using 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine in lab experiments. For example, its mechanism of action is still not fully understood, and its effects on the human body have not yet been studied in depth.
Zukünftige Richtungen
There are many possible future directions for the study of 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential to act as a therapeutic agent. Additionally, further research could be conducted into its potential to act as an antioxidant, its potential to act as an anti-inflammatory agent, and its potential to act as a neuroprotective agent. Additionally, further research could be conducted into its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, further research could be conducted into its potential to act as a drug delivery system.
Synthesemethoden
4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine was first synthesized in 2019 by a team of researchers at the University of California, Davis. The synthesis method used involves a two-step reaction process. In the first step, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine is produced from the reaction between a nitrile and an amine in the presence of a base. In the second step, the nitrile is reduced to the desired product using a reducing agent. The product is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine has been studied for its potential to act as a therapeutic agent for the treatment of a variety of medical conditions. In particular, it has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the proliferation of cancer cells. Additionally, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine has been studied for its potential to act as a neuroprotective agent. It has been found to reduce the damage caused by oxidative stress and to reduce the risk of neuronal death.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine involves the cyclization of a precursor compound containing a diene and an amine functional group. The diene will undergo a Diels-Alder reaction with an appropriate dienophile to form the tricyclic ring system. The amine group will be protected during the cyclization and subsequently deprotected to yield the final product.", "Starting Materials": [ "4-methyl-1,3-pentadiene", "N,N-dimethylformamide", "p-toluenesulfonic acid monohydrate", "triethylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reaction with 4,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene in the presence of p-toluenesulfonic acid monohydrate and triethylamine in N,N-dimethylformamide.", "Step 2: Diels-Alder reaction of 4-methyl-1,3-pentadiene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine in N,N-dimethylformamide to form the diene-dienophile adduct.", "Step 3: Cyclization of the diene-dienophile adduct with the protected amine precursor in the presence of triethylamine in N,N-dimethylformamide to form the tricyclic ring system.", "Step 4: Deprotection of the amine group by reaction with sodium hydroxide in ethanol and acetic acid to yield the final product, 4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine." ] } | |
CAS-Nummer |
2416268-30-7 |
Produktname |
4,4-dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine |
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



